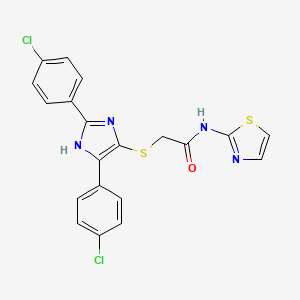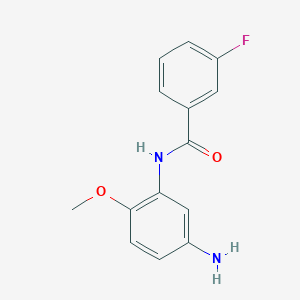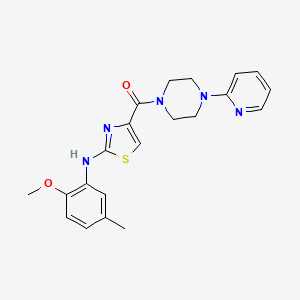
2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2-((4-Chlorophenyl)sulfanyl)ethyl)-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains an isoindole group, which is a type of heterocycle, as well as a sulfanyl group attached to a chlorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoindole ring and the introduction of the sulfanyl and chlorophenyl groups. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoindole group would form a five-membered ring with two adjacent carbon atoms and a nitrogen atom. The sulfanyl group would be attached to the chlorophenyl group, which would consist of a benzene ring with a chlorine atom substituted for one of the hydrogen atoms .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoindole, sulfanyl, and chlorophenyl groups. The electron-rich nitrogen in the isoindole might make it susceptible to electrophilic attack, while the sulfur atom in the sulfanyl group could potentially act as a nucleophile .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .
作用机制
The precise mechanism of action of 2-CSI or 2-CSID is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes is thought to reduce inflammation, as well as inhibiting the growth of cancer cells. Additionally, 2-CSI or 2-CSID has been found to possess antioxidant properties, which may be due to its ability to scavenge free radicals and reduce oxidative damage.
Biochemical and Physiological Effects
2-CSI or 2-CSID has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, as well as being able to reduce inflammation, inhibit the growth of cancer cells, and scavenge free radicals. Additionally, it has been found to possess anti-bacterial, anti-fungal, and anti-viral activity, as well as being able to modulate the immune system.
实验室实验的优点和局限性
2-CSI or 2-CSID has several advantages for use in scientific research. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, it is non-toxic and has a wide range of biological activities. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble and can be difficult to dissolve in organic solvents. Additionally, it has a low solubility in lipids, which can make it difficult to incorporate into certain cell types.
未来方向
The potential applications of 2-CSI or 2-CSID are numerous and varied. Future research could focus on the development of new synthetic methods to enable the production of larger quantities of the compound, as well as the development of new delivery systems to enable its use in a variety of biological and chemical applications. Additionally, further research could focus on exploring the compound’s potential for use in the treatment of various diseases, such as cancer and inflammation. Finally, further research could focus on further elucidating the compound’s mechanism of action, as well as its biochemical and physiological effects.
合成方法
The synthesis of 2-CSI or 2-CSID is typically achieved through a multi-step process. The first step involves the preparation of the starting material, 4-chlorophenyl sulfonyl chloride (4-CPSC). This is usually prepared from the reaction of 4-chlorophenol and sulfur dichloride in an inert atmosphere. The second step involves the addition of an amine to the 4-CPSC, which results in the formation of 2-CSI or 2-CSID. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
科学研究应用
2-CSI or 2-CSID has been studied extensively for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. These properties make it a promising candidate for use in a variety of biological and chemical applications. For example, 2-CSI or 2-CSID has been used as a drug delivery vehicle to target cancer cells, as an anti-inflammatory agent to treat inflammatory diseases, as an antioxidant to protect cells from oxidative damage, and as a catalyst in chemical reactions.
属性
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFZHSRNWSTGMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2390787.png)



![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2390791.png)
![N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390792.png)
![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2390793.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2390794.png)
![3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B2390796.png)

![(2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2390799.png)
![4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2390800.png)

